molecular formula C13H19NO2 B1308935 3-Dimethylaminomethyl-4-propoxy-benzaldehyde CAS No. 883549-81-3

3-Dimethylaminomethyl-4-propoxy-benzaldehyde

Cat. No.: B1308935
CAS No.: 883549-81-3
M. Wt: 221.29 g/mol
InChI Key: OZUQTQBKNRTBSH-UHFFFAOYSA-N
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Description

3-Dimethylaminomethyl-4-propoxy-benzaldehyde is an organic compound with the molecular formula C13H19NO2. It is a biochemical used in various research fields, particularly in proteomics . The compound is characterized by the presence of a dimethylaminomethyl group and a propoxy group attached to a benzaldehyde core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Dimethylaminomethyl-4-propoxy-benzaldehyde typically involves the following steps:

    Starting Materials: The synthesis begins with 4-hydroxybenzaldehyde.

    Etherification: The hydroxyl group of 4-hydroxybenzaldehyde is etherified using propyl bromide in the presence of a base such as potassium carbonate to form 4-propoxybenzaldehyde.

    Mannich Reaction: The 4-propoxybenzaldehyde undergoes a Mannich reaction with formaldehyde and dimethylamine to introduce the dimethylaminomethyl group at the para position relative to the aldehyde group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

3-Dimethylaminomethyl-4-propoxy-benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The dimethylaminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: 3-Dimethylaminomethyl-4-propoxybenzoic acid.

    Reduction: 3-Dimethylaminomethyl-4-propoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Dimethylaminomethyl-4-propoxy-benzaldehyde is used in several scientific research applications:

    Chemistry: As a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: In the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: Used in the synthesis of specialty chemicals and as a reagent in analytical chemistry.

Mechanism of Action

The mechanism of action of 3-Dimethylaminomethyl-4-propoxy-benzaldehyde involves its interaction with specific molecular targets. The dimethylaminomethyl group can act as a nucleophile, participating in various biochemical reactions. The aldehyde group can form Schiff bases with amines, which are important in enzyme inhibition and other biological processes.

Comparison with Similar Compounds

Similar Compounds

    4-Dimethylaminomethylbenzaldehyde: Lacks the propoxy group, making it less hydrophobic.

    4-Propoxybenzaldehyde: Lacks the dimethylaminomethyl group, reducing its nucleophilicity.

    3-Dimethylaminomethyl-4-methoxybenzaldehyde: Contains a methoxy group instead of a propoxy group, affecting its solubility and reactivity.

Uniqueness

3-Dimethylaminomethyl-4-propoxy-benzaldehyde is unique due to the presence of both the dimethylaminomethyl and propoxy groups, which confer distinct chemical properties such as increased hydrophobicity and nucleophilicity. These properties make it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

3-[(dimethylamino)methyl]-4-propoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-4-7-16-13-6-5-11(10-15)8-12(13)9-14(2)3/h5-6,8,10H,4,7,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZUQTQBKNRTBSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)C=O)CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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